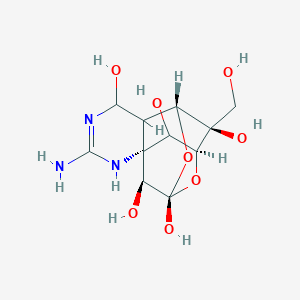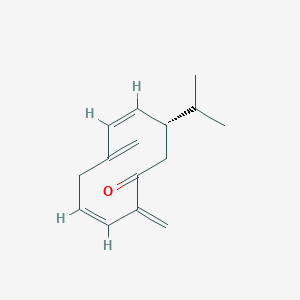![molecular formula C9H10O2 B220269 1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one CAS No. 113781-13-8](/img/structure/B220269.png)
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one, commonly known as 2-Oxepanone, is a cyclic organic compound with the molecular formula C5H6O3. It is a colorless liquid with a distinct odor and is widely used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2-Oxepanone is not well understood. However, studies have shown that it can undergo ring-opening polymerization to form linear polymers, which can be used in various applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Oxepanone. However, studies have shown that it is biodegradable and biocompatible, making it suitable for use in various medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Oxepanone is its biodegradability and biocompatibility, which makes it suitable for use in various medical applications. It is also easy to synthesize using the ring-opening polymerization of lactide. However, one of the limitations of 2-Oxepanone is its low solubility in water, which can affect its use in certain applications.
Zukünftige Richtungen
There are several future directions related to 2-Oxepanone, including the development of new synthesis methods, the exploration of its potential use in drug delivery systems, and the investigation of its mechanism of action. Additionally, further studies are needed to understand the biochemical and physiological effects of 2-Oxepanone and its potential use in various medical applications.
Conclusion:
In conclusion, 2-Oxepanone is a cyclic organic compound with various scientific research applications, including the synthesis of biodegradable polymers, the production of biocompatible materials, and the development of drug delivery systems. It is easy to synthesize using the ring-opening polymerization of lactide and has several advantages, including biodegradability and biocompatibility. However, further studies are needed to understand its mechanism of action and potential use in various medical applications.
Synthesemethoden
2-Oxepanone can be synthesized using different methods, including the ring-opening polymerization of lactide, the reaction of ethylene oxide with carbon dioxide, and the reaction of glycolic acid with formaldehyde. The ring-opening polymerization of lactide is the most commonly used method to synthesize 2-Oxepanone. This method involves the polymerization of lactide, which is a cyclic diester of lactic acid, in the presence of a catalyst, such as stannous octoate. The resulting polymer is then hydrolyzed to obtain 2-Oxepanone.
Wissenschaftliche Forschungsanwendungen
2-Oxepanone has various scientific research applications, including the synthesis of biodegradable polymers, the production of biocompatible materials, and the development of drug delivery systems. It is also used in the synthesis of polyesters, which are widely used in the production of packaging materials, textiles, and adhesives.
Eigenschaften
CAS-Nummer |
113781-13-8 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
144.12 g/mol |
IUPAC-Name |
1-hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C6H8O4/c7-5-6(8)1-4(2-9-5)10-3-6/h4,8H,1-3H2 |
InChI-Schlüssel |
UQAWOOIZSRDPLA-UHFFFAOYSA-N |
SMILES |
C1C2COC(=O)C1(CO2)O |
Kanonische SMILES |
C1C2COC(=O)C1(CO2)O |
Synonyme |
3,6-Dioxabicyclo3.2.1octan-2-one, 1-hydroxy-, (1R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)

![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)




![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)

